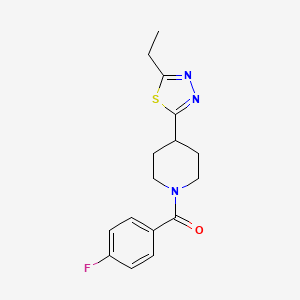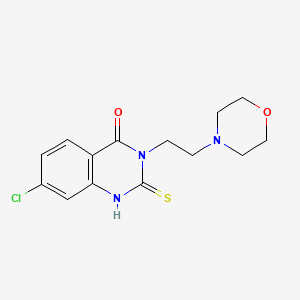
4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2090680-50-3 . It has a molecular weight of 214.71 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15ClO3S/c1-7(2,4-5-11-3)6-12(8,9)10/h4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis of Taurine Derivatives
A novel method utilizing the safety-catch principle for protecting sulfonic acids was developed, facilitating the synthesis of taurine derivatives. This approach begins with the reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol, which undergoes selective silylation and subsequent reaction with chloroethanesulfonyl chloride, yielding protected taurine derivatives upon Michael-type addition with secondary amines. Deprotection yields pure sulfonic acids, demonstrating a generally applicable method for sulfonic acid protection suitable for parallel formats (Seeberger et al., 2007).
Chalcone Derivatives Synthesis
Chalcone and 4-methoxychalcone's reactivity with chlorosulfonic acid produces sulfonyl chlorides, which are further transformed into sulfonyl derivatives via nucleophilic reactions. This process includes cyclization with hydrazines to yield hydrazinopyrazolines, illustrating a diverse chemical behavior based on the reactants used. This research highlights the versatility of sulfonyl chlorides in synthesizing complex organic molecules (Cremlyn et al., 1984).
Antimicrobial Pyridone Derivatives
Starting with dimethyl 4-(methoxymethylene)-2-pentenedioate, novel 2-pyridones containing sulfonamide moiety were synthesized, anticipated to exhibit bactericidal and fungicidal activities. This research underscores the potential biomedical applications of compounds derived from methoxy-substituted precursors (El-Mariah & Nassar, 2008).
Alzheimer’s Disease Therapeutic Agents
A series of sulfonamides derived from 4-methoxyphenethylamine showcases a novel approach towards Alzheimer’s disease treatment. Through a synthesis process involving 4-methylbenzenesulfonyl chloride, these compounds demonstrated significant acetylcholinesterase inhibitory activity, suggesting their potential as therapeutic agents (Abbasi et al., 2018).
Fluorescent Labeling for Amino Acids Detection
Developing a highly sensitive fluorescent labeling reagent, 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl), for amino acids determination highlights its application in high-performance liquid chromatography. This advancement in analytical chemistry could significantly enhance amino acid detection sensitivity and specificity (Tsuruta & Inoue, 1998).
Properties
IUPAC Name |
4-methoxy-2,2-dimethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2,4-5-11-3)6-12(8,9)10/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBZNNSQMVTBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide](/img/structure/B2769485.png)
![8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2769487.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2769489.png)
![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)



![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2769495.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769499.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2769501.png)
![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2769505.png)
